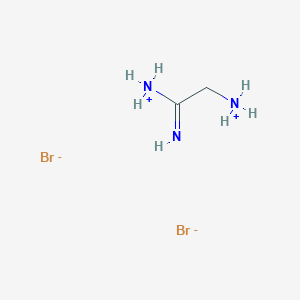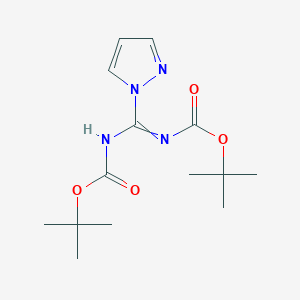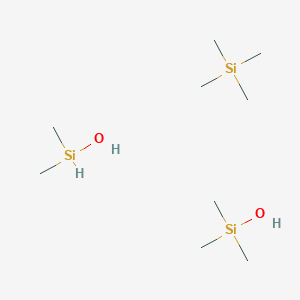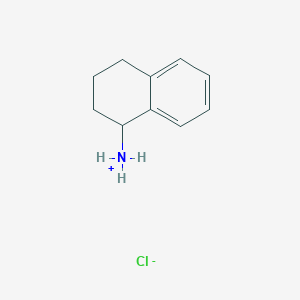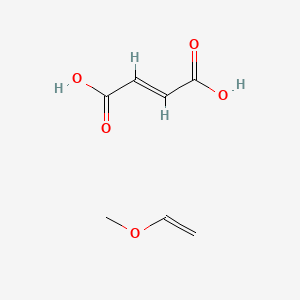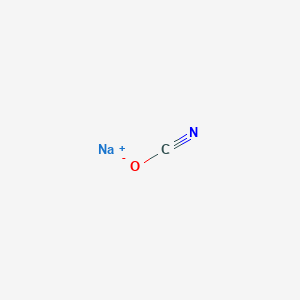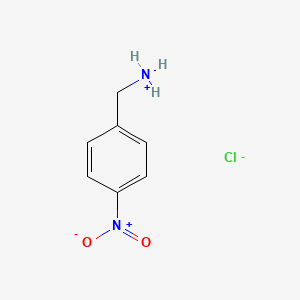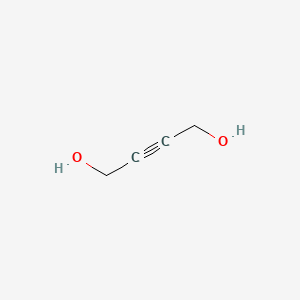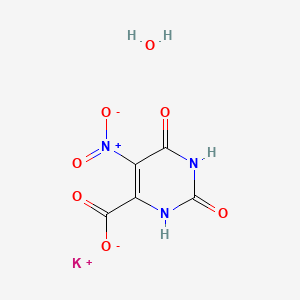
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a chemical compound with the molecular formula C(_5)H(_2)KN(_3)O(_6) It is a potassium salt derivative of 5-nitroorotic acid, featuring a nitro group at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the nitration of orotic acid followed by neutralization with potassium hydroxide. The general steps are as follows:
Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Neutralization: The resulting 5-nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.
Crystallization: The product is crystallized from an aqueous solution to obtain the hydrate form.
Industrial Production Methods
On an industrial scale, the production process is similar but optimized for larger quantities. This involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient nitration of orotic acid.
Automated Neutralization: Automated systems for precise control of pH during the neutralization step.
Large-Scale Crystallization: Employing large crystallizers to obtain the hydrate form with high purity.
化学反応の分析
Types of Reactions
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Orotic acid and potassium ions.
科学的研究の応用
Chemistry
In chemistry, potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is used as a precursor for synthesizing other pyrimidine derivatives. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it useful in the study of metabolic pathways and enzyme kinetics.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antimicrobial, antiviral, and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of dyes and pigments.
作用機序
The mechanism of action of potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress.
類似化合物との比較
Similar Compounds
5-Nitroorotic Acid: The parent compound without the potassium salt.
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: The reduced form of the compound.
Orotic Acid: The non-nitrated form of the compound.
Uniqueness
Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is unique due to the presence of both the nitro group and the potassium salt. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O6.K.H2O/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3;;/h(H,10,11)(H2,6,7,9,12);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMSALHSRWYAEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60779-49-9 |
Source


|
| Record name | 5-Nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060779499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
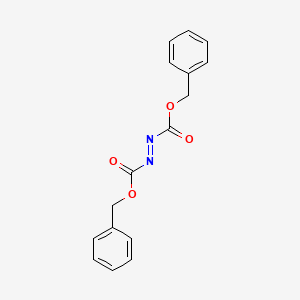
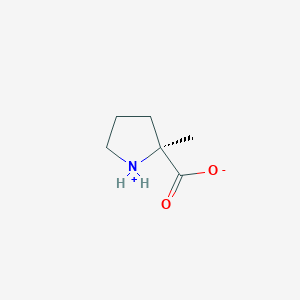
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
